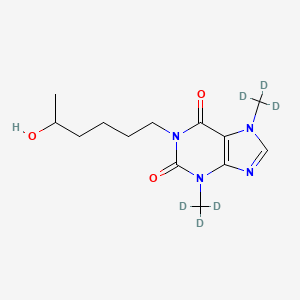

1,2,3,4-Tetrahydro-β-carboline-13C,d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

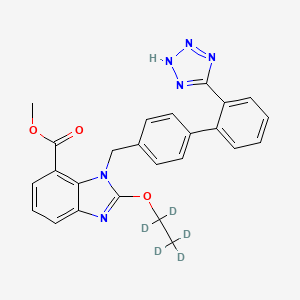

1,2,3,4-Tetrahydro-β-carboline, also known as tetrahydro-β-carboline and tetrahydronorharmane, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines . Derivatives of this compound have a variety of pharmacological properties . It is a serotonin reuptake inhibitor and a metabolite of tryptamine .

Synthesis Analysis

1,2,3,4-Tetrahydro-β-carboline-13C,d2 is a product for proteomics research . It has been the target of extensive synthetic efforts due to the presence of the scaffold in numerous natural products and synthetic targets . A series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity .Molecular Structure Analysis

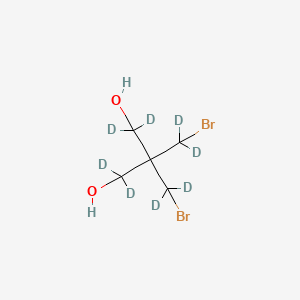

The molecular formula of this compound is C10(13C)H10D2N2 . The structure of this compound is determined by its tricyclic, pyridine-fused indole framework .Chemical Reactions Analysis

1,2,3,4-Tetrahydro-β-carbolines (THβCs) are a pharmacologically important group of compounds belonging to the indole alkaloids . They possess a vast spectrum of biological activities . A stereocenter at C1 is a typical feature in natural THβCs and establishment of this stereocenter has received plenty of attention .Physical And Chemical Properties Analysis

The molecular weight of this compound is 175.23 .Scientific Research Applications

Synthetic Bioactive Tetrahydro-β-carbolines

THβC compounds have been identified as pivotal structures in many natural products and synthetic compounds exhibiting diverse pharmacological activities. Research has emphasized the design, structures, and biological characteristics of synthetic THβC compounds. These studies delve into structure-activity relationships (SARs), providing a foundation for future drug development efforts based on THβC (Wang et al., 2021).

Pictet-Spengler Reaction and THβC Scaffold

The stereoselective Pictet-Spengler reaction, an important synthetic technique, is employed for preparing THβC scaffolds, a common motif in indole-based alkaloids and several highly marketed drugs. This review highlights the advancements in synthetic methodologies for THβC scaffolds, which are crucial for drug discovery processes (Rao et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is mitotic kinesin . Kinesins are motor proteins that play a crucial role in intracellular transport and cell division. They are involved in the movement of organelles, vesicles, and chromosomes along microtubules .

Mode of Action

This compound acts as an inhibitor of mitotic kinesin . By inhibiting kinesin, it disrupts the normal function of the protein, leading to alterations in cell division and intracellular transport . It also acts as a serotonin reuptake inhibitor , which increases the amount of serotonin, a neurotransmitter, in the brain .

Biochemical Pathways

The compound’s action on mitotic kinesin affects the cell division process , potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells . Its action as a serotonin reuptake inhibitor affects the serotonergic pathway in the brain, which is involved in mood regulation .

Result of Action

The inhibition of mitotic kinesin by this compound can lead to cell death , making it a potential anti-cancer agent . Its action as a serotonin reuptake inhibitor can lead to increased serotonin levels in the brain, which could potentially have effects on mood .

Safety and Hazards

Future Directions

1,2,3,4-Tetrahydro-β-carbolines (THβCs) are under constant study for their use in novel pharmacological applications . They are present in drugs currently available on the market, drug candidates under development, and many other pharmacologically interesting compounds . C1-Substituted THβCs have a wide variety of pharmacological properties, including PDE5-inhibitory, antimalarial, antiviral, and antitumor activities . This makes them a synthetically interesting subgroup among the THβCs .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 involves the reduction of the corresponding β-carboline using deuterium gas and 13C labeled reagents.", "Starting Materials": [ "β-carboline", "Deuterium gas", "13C labeled reagents" ], "Reaction": [ "Step 1: The β-carboline is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: Deuterium gas is bubbled through the solution for several hours to allow for complete deuteration.", "Step 3: 13C labeled reagents are added to the solution and the reaction is allowed to proceed for several more hours.", "Step 4: The product is purified using standard techniques such as column chromatography or recrystallization.", "Step 5: The final product, 1,2,3,4-Tetrahydro-β-carboline-13C,d2, is obtained as a pure compound and can be characterized using various analytical techniques such as NMR spectroscopy or mass spectrometry." ] } | |

CAS RN |

1216889-99-4 |

Molecular Formula |

C11H12N2 |

Molecular Weight |

175.236 |

IUPAC Name |

1,1-dideuterio-2,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |

InChI Key |

CFTOTSJVQRFXOF-PCXFDFCJSA-N |

SMILES |

C1CNCC2=C1C3=CC=CC=C3N2 |

synonyms |

1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-13C,d2; 1,2,3,4-Tetrahydronorharman-13C,d2; Noreleagnine-13C,d2; Tetrahydronorharman-13C,d2; THBC-13C,d2; Tryptoline-13C,d2; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

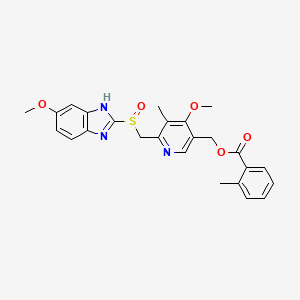

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

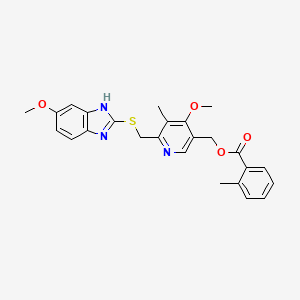

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)